N-(2,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
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Description
N-(2,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C21H25N3O5S and its molecular weight is 431.51. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Chemical Reactions
Oxidative Radical Cyclization for Erythrinane Synthesis : A study described the oxidative radical cyclization of alpha-(Methylthio)acetamides, leading to the synthesis of erythrinanes, which are significant due to their natural occurrence and biological activities (Chikaoka et al., 2003). This process involves Mn(III)/Cu(II) mediation and highlights the importance of methylthio groups in facilitating the formation of complex structures, potentially relevant to synthesizing derivatives of the given compound.
Antimicrobial Activities
Pyridothienopyrimidines and Antimicrobial Activity : Research on the synthesis and antimicrobial activity of new pyridothienopyrimidines demonstrated their potential in addressing bacterial and fungal infections (Abdel-rahman et al., 2002). These compounds' ability to combat microbial growth suggests that structurally related compounds, like the one , could also be explored for antimicrobial applications.
Radioligand Imaging
PET Imaging with Radioligands : A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including a compound designed with a fluorine atom for labeling with fluorine-18, has been reported for selective imaging of the translocator protein (18 kDa) using PET (Dollé et al., 2008). This highlights the compound's potential application in diagnostic imaging and neurology research.
Dual Inhibitor for Cancer Therapy
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors : Compounds based on the thieno[2,3-d]pyrimidine scaffold have shown potent dual inhibitory activities against human thymidylate synthase and dihydrofolate reductase, suggesting their use as antitumor agents (Gangjee et al., 2008). This indicates that derivatives of the mentioned compound could potentially be explored for therapeutic applications in cancer treatment.
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-13(2)7-9-23-20(26)19-16(8-10-30-19)24(21(23)27)12-18(25)22-15-6-5-14(28-3)11-17(15)29-4/h5-6,8,10-11,13H,7,9,12H2,1-4H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDATCOJIMHKPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=C(C=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide |
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